molecular formula C10H11NO2 B14803747 4-Amino-2-cyclopropoxybenzaldehyde

4-Amino-2-cyclopropoxybenzaldehyde

Cat. No.: B14803747
M. Wt: 177.20 g/mol
InChI Key: PMYKWZCBSJVGSO-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound features an amino group (-NH2) and a cyclopropoxy group (-O-C3H5) attached to a benzaldehyde core. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules.

Preparation Methods

The synthesis of 4-Amino-2-cyclopropoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and cyclopropanol.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclopropylation: The resulting 4-amino-benzaldehyde is then reacted with cyclopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Chemical Reactions Analysis

4-Amino-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-2-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

4-Amino-2-cyclopropoxybenzaldehyde can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-amino-2-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H11NO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4,11H2

InChI Key

PMYKWZCBSJVGSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)N)C=O

Origin of Product

United States

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